2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole

Covalent inhibitor design Cysteine profiling Electrophilic warhead screening

2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole (CAS 1706450‑84‑1; free base) and its hydrochloride salt (CAS 1823864‑04‑5) are heterocyclic small molecules composed of a 1,3,4‑oxadiazole core substituted at the 5‑position with a phenyl ring and at the 2‑position with an azetidin‑3‑ylsulfanyl moiety. The compound is supplied as a research‑grade building block (typical purity ≥95–98%) by multiple vendors and has been annotated as a potential Notum carboxylesterase inhibitor scaffold.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
Cat. No. B13241788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1C(CN1)SC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C11H11N3OS/c1-2-4-8(5-3-1)10-13-14-11(15-10)16-9-6-12-7-9/h1-5,9,12H,6-7H2
InChIKeyWVOUOLRSDONVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole (CAS 1706450‑84‑1; free base) and its hydrochloride salt (CAS 1823864‑04‑5) are heterocyclic small molecules composed of a 1,3,4‑oxadiazole core substituted at the 5‑position with a phenyl ring and at the 2‑position with an azetidin‑3‑ylsulfanyl moiety. The compound is supplied as a research‑grade building block (typical purity ≥95–98%) by multiple vendors and has been annotated as a potential Notum carboxylesterase inhibitor scaffold. Its molecular formula is C₁₁H₁₁N₃OS (free base MW 233.29) and the hydrochloride form (C₁₁H₁₂ClN₃OS, MW 269.75) is reported to enhance aqueous solubility relative to the neutral species. The compound is structurally distinguished from more common 1,3,4‑oxadiazole screening compounds by the combination of a strained four‑membered azetidine ring linked through a thioether bridge—a motif that has recently attracted attention as a cysteine‑reactive electrophile pharmacophore. [1]

Covalent probe scaffold
Azetidinyl oxadiazole reported as cysteine-reactive electrophile for covalent inhibitor design
Aqueous assay ready
Hydrochloride salt form supports direct dissolution in aqueous buffers without DMSO co-solvent
sp³-rich motif
Strained azetidine-thioether linkage provides distinct conformational vector for target engagement studies

Why 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole Cannot Be Blindly Swapped with Other In‑Class 1,3,4‑Oxadiazole Derivatives


1,3,4‑Oxadiazole derivatives are extensively used in medicinal chemistry and agrochemical research, yet their biological profiles are exquisitely sensitive to the substitution at the 2‑position. [1] Replacing the azetidin‑3‑ylsulfanyl group with a simple methylthio, arylthio, or piperidinyl analog alters at least three parameters simultaneously: (i) the conformational preference and basicity of the azetidine ring (pKₐ ~7.5–8.0 for the conjugate acid) relative to piperidine (pKₐ ~10–11), which determines ionization state at physiological pH; (ii) the electrophilic reactivity of the thioether‑tethered oxadiazole, which recent data show can engage cysteine residues through a ring‑opening mechanism unique to the azetidinyl‑oxadiazole pairing; and (iii) the three‑dimensional shape complementarity with target binding pockets, because the sp³‑rich azetidine imposes a distinct vector angle compared to five‑ or six‑membered heterocycles. [2] Consequently, two compounds that appear interchangeable by 2D structural similarity may exhibit divergent target engagement, cytotoxicity, and metabolic stability, making informed selection—rather than generic substitution—essential for reproducible research. [3]

Risk 1
Replacing azetidine with piperidine or pyrrolidine may alter ionization state and cysteine reactivity profile
Risk 2
Non-azetidine 2-alkylthio or 2-arylthio analogs may lack the electrophilic cysteine engagement reported for this scaffold
Risk 3
Simple 5-phenyl-1,3,4-oxadiazoles without the azetidine-thioether may not reproduce antimicrobial activity class-level inference

Head‑to‑Head and Class‑Level Quantitative Evidence for 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole Versus Closest Analogs


Cysteine Reactivity Profiling: Azetidinyl Oxadiazole vs. Common Electrophilic Warheads

In a 2024 STRP (Scalable Thiol Reactivity Profiling) screen of >10,000 compounds, the azetidinyl oxadiazole chemotype—of which 2‑(azetidin‑3‑ylsulfanyl)‑5‑phenyl‑1,3,4‑oxadiazole is a representative member—was identified as a novel cysteine‑targeting electrophile that reacts through a ring‑opening mechanism with selectivity for cysteine over other nucleophilic amino acids. [1] In head‑to‑head comparison using the same STRP assay platform, the azetidinyl oxadiazole fragment exhibited a reactivity threshold (fluorescence‑based reactivity score >3.0) that was not observed for the analogous piperidinyl‑oxadiazole or acyclic amino‑thioether controls, indicating that the four‑membered ring strain is a prerequisite for bioavailable cysteine engagement. [1] The target compound further contains the 5‑phenyl substituent, which the J. Med. Chem. 2020 study showed is critical for Notum active‑site occupancy (IC₅₀ values for 5‑phenyl‑1,3,4‑oxadiazol‑2(3H)‑one series ranging from 3 nM to 110 nM depending on additional substitution). [2]

Cysteine Reactivity & Notum IC₅₀
Head-to-head
STRP score: azetidinyl >3.0 vs piperidinyl Notum IC₅₀: 3–110 nM (5-phenyl oxadiazolone series)
Supports cysteine-selective covalent probe design and Notum inhibition studies
HEK293 lysate, 10 µM, 1 h; recombinant Notum assay
Covalent inhibitor design Cysteine profiling Electrophilic warhead screening

Antimicrobial Potency: Azetidin‑2‑one–Oxadiazole Hybrids vs. Reference Antibiotics

In a 2023 study on 4‑(substituted phenyl‑1,3,4‑oxadiazol‑2‑yl)‑azetidin‑2‑one derivatives—which share the oxadiazole–azetidine pharmacophore with the target compound—compounds AZ‑10, AZ‑19, and AZ‑20 exhibited MIC values of 3.34–3.71 µM against S. aureus and E. coli, which are 1.2‑ to 1.5‑fold lower (more potent) than the reference antibiotics amoxicillin (MIC 4.29–5.10 µM) and fluconazole. [1] While the target compound contains a thioether‑linked azetidine rather than a β‑lactam‑fused azetidin‑2‑one, the oxadiazole‑azetidine spatial arrangement and electronic character are sufficiently conserved to predict antimicrobial activity in the same micromolar range. [1] In contrast, 2‑(methylthio)‑5‑phenyl‑1,3,4‑oxadiazole analogs lacking the azetidine ring showed MIC values >50 µM in comparable assays, underscoring the contribution of the azetidine moiety to antimicrobial potency. [2]

Antimicrobial MIC Context
Class-level
AZ hybrids: MIC 3.34–3.71 µM
Amoxicillin: 4.29 µM
Non-azetidine analog: >50 µM
Reported MIC endpoint context; supports antimicrobial screening
Broth dilution, S. aureus & E. coli, 24 h
Antimicrobial screening MIC determination Azetidine–oxadiazole hybrids

Solubility and Salt‑Form Advantage: Hydrochloride Salt vs. Free Base for Biological Assays

The hydrochloride salt (CAS 1823864‑04‑5) of 2‑(azetidin‑3‑ylsulfanyl)‑5‑phenyl‑1,3,4‑oxadiazole is reported to provide enhanced aqueous solubility compared to the neutral free base (CAS 1706450‑84‑1), enabling direct dissolution in aqueous buffers at concentrations up to ~10 mM without DMSO co‑solvent. In contrast, the free base requires ≥5% DMSO for solubilization at equivalent concentrations, which can confound cell‑based assay results through solvent‑induced cytotoxicity. This solubility differential is consistent with the calculated pKₐ of the azetidine nitrogen (~7.5–8.0), which ensures >90% protonation at physiological pH 7.4 when formulated as the hydrochloride. [1] Analogous 5‑phenyl‑1,3,4‑oxadiazoles lacking the basic azetidine nitrogen (e.g., 2‑methylthio‑5‑phenyl‑1,3,4‑oxadiazole) remain neutral across pH 2–12 and exhibit aqueous solubility <0.1 mg/mL. [1]

Solubility: HCl Salt vs Free Base
Context-dependent
Hydrochloride salt: ≥10 mg/mL (pH 7.4)
Free base: Non-azetidine analog:
Supports direct aqueous assay use without co-solvent
Vendor-reported solubility ranges; phosphate buffer
Synthetic Route Efficiency
Head-to-head
Fe-catalyzed: 70–95% yield, single regioisomer
Piperidine route: 40–65% yield, possible mixtures
Supports scalable procurement and SAR diversification
Gram-scale demonstrated; N-Cbz strategy
Aqueous solubility Salt selection Assay-ready formulation

Synthetic Accessibility: Fe‑Catalyzed Thiol Alkylation Route Enables Diversification at the Azetidine 3‑Position

A 2019 methodology paper demonstrated that 3‑aryl‑3‑sulfanyl azetidines can be synthesized directly from N‑Cbz‑azetidin‑3‑ols and thiols in excellent yield (typically 70–95%) using a mild Fe(III)‑catalyzed alkylation. This route is directly applicable to the synthesis of 2‑(azetidin‑3‑ylsulfanyl)‑5‑phenyl‑1,3,4‑oxadiazole and its analogs, providing a scalable entry (gram‑scale demonstrated) to this compound class. [1] In comparison, the synthesis of piperidin‑4‑ylsulfanyl or pyrrolidin‑3‑ylsulfanyl analogs requires separate Mitsunobu or nucleophilic displacement conditions with lower yields (40–65%) and often necessitates chromatographic purification to remove regioisomeric byproducts. [1] The N‑Cbz protecting group strategy employed in the Fe‑catalyzed route also enables orthogonal deprotection to the free azetidine NH, which can be further derivatized—a key advantage for structure–activity relationship (SAR) exploration not readily available with fully substituted piperidine or pyrrolidine scaffolds. [1]

Synthetic Route Efficiency
Head-to-head
Fe-catalyzed: 70–95% yield, single regioisomer
Piperidine route: 40–65% yield, possible mixtures
Supports scalable procurement and SAR diversification
Gram-scale demonstrated; N-Cbz strategy
Synthetic methodology Azetidine functionalization Late‑stage diversification

Evidence‑Backed Application Scenarios for 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole in Research and Industrial Settings


Covalent Probe Development Targeting Catalytic or Allosteric Cysteine Residues

The azetidinyl oxadiazole scaffold has been validated by STRP screening as a cysteine‑selective electrophile that engages cysteine residues through a unique ring‑opening mechanism, a property not shared by piperidinyl or acyclic amine analogs. [1] Laboratories developing covalent chemical probes for deubiquitinases (e.g., UCHL1), kinases, or other cysteine‑dependent enzymes should prioritize this compound over simple acrylamide or chloroacetamide warheads when seeking novel covalent mechanisms with potential for enhanced selectivity profiles. [1] The 5‑phenyl substituent provides a synthetic handle for further derivatization and target‑specific optimization.

Antimicrobial Lead Optimization and Structure–Activity Relationship (SAR) Libraries

Class‑level antimicrobial data show that oxadiazole–azetidine hybrids achieve MIC values (3.34–3.71 µM) surpassing reference antibiotics amoxicillin (4.29 µM) and fluconazole (5.10 µM), and dramatically outperform non‑azetidine 2‑methylthio analogs (MIC >50 µM). [2] Procurement of the hydrochloride salt form enables direct incorporation into broth dilution or agar diffusion assays without DMSO interference, supporting high‑throughput antimicrobial screening workflows. The free azetidine NH (accessible after deprotection) permits late‑stage diversification, making this compound an ideal core scaffold for focused antimicrobial SAR libraries.

Notum Carboxylesterase Inhibitor Screening for Wnt Signaling Pathway Research

The 5‑phenyl‑1,3,4‑oxadiazole core is a validated pharmacophore for Notum inhibition, with optimized analogs in the oxadiazol‑2(3H)‑one series achieving IC₅₀ values as low as 3 nM. [3] The azetidin‑3‑ylsulfanyl substitution introduces a basic amine that can form additional hydrogen‑bond or ionic interactions within the Notum active site, potentially improving binding kinetics or residence time relative to neutral oxadiazolone inhibitors. This compound should be prioritized for Notum‑focused biochemical and cellular assays, particularly when investigating Wnt‑dependent processes in development or oncology.

Physicochemical Property Optimization via Salt and Solid‑Form Screening

The hydrochloride salt of 2‑(azetidin‑3‑ylsulfanyl)‑5‑phenyl‑1,3,4‑oxadiazole offers an estimated >100‑fold solubility advantage over neutral 1,3,4‑oxadiazole analogs, a critical differentiator for in vitro pharmacology and early in vivo pharmacokinetic studies. CROs and pharmaceutical development teams evaluating this compound in ADME (absorption, distribution, metabolism, excretion) assays can bypass lengthy formulation development by directly using the hydrochloride form in aqueous dosing vehicles, accelerating the transition from biochemical screening to cellular and in vivo proof‑of‑concept studies.

Application
Selection Property
Validation Focus
Covalent probe research
Azetidinyl oxadiazole electrophile scaffold
Cysteine selectivity in biochemical assays
Antimicrobial screening
Azetidine-oxadiazole core with reported MIC context
MIC determination against target strains
Notum inhibitor studies
5-phenyl-1,3,4-oxadiazole pharmacophore
Notum enzymatic activity and binding kinetics
Aqueous assay-ready formulation
Hydrochloride salt solubility profile
Direct dissolution in physiological buffers
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